3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
CAS No.:
Cat. No.: VC16158302
Molecular Formula: C22H15Cl3N2OS2
Molecular Weight: 493.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15Cl3N2OS2 |
|---|---|
| Molecular Weight | 493.9 g/mol |
| IUPAC Name | 11-(4-chlorophenyl)-10-[(2,6-dichlorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
| Standard InChI | InChI=1S/C22H15Cl3N2OS2/c23-12-7-9-13(10-8-12)27-21(28)19-14-3-1-6-18(14)30-20(19)26-22(27)29-11-15-16(24)4-2-5-17(15)25/h2,4-5,7-10H,1,3,6,11H2 |
| Standard InChI Key | WRYQJAILITXWNE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)Cl)C5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of this compound is C₂₂H₁₅Cl₃N₂OS₂, with a molecular weight of 493.9 g/mol. Its IUPAC name reflects the fused cyclopenta-thieno-pyrimidinone backbone, substituted at the 3-position with a 4-chlorophenyl group and at the 2-position with a (2,6-dichlorobenzyl)sulfanyl moiety. The presence of three chlorine atoms and a sulfanyl group contributes to its lipophilicity, which is critical for membrane permeability in biological systems.
Key structural features include:
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A bicyclic cyclopenta thieno[2,3-d]pyrimidin-4-one core, which provides rigidity and planar geometry.
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Electron-withdrawing chlorine substituents on both the phenyl and benzyl groups, enhancing stability and electrophilic reactivity.
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A sulfanyl (-S-) linker, which may facilitate interactions with cysteine residues in enzymatic targets .
The compound’s canonical SMILES string (C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)Cl)C5=CC=C(C=C5)Cl) and InChIKey (WRYQJAILITXWNE-UHFFFAOYSA-N) are essential for computational modeling and database searches.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the thieno-pyrimidine core. A commonly reported method includes:
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Cyclocondensation: Reaction of 3-amino-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-one with hydrazonoyl chlorides under basic conditions .
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Substitution Reactions: Introduction of the 4-chlorophenyl and 2,6-dichlorobenzylsulfanyl groups via nucleophilic aromatic substitution or coupling reactions.
Key reaction conditions include:
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for polar aprotic environments.
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Catalysts: Potassium carbonate or triethylamine to deprotonate intermediates.
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Temperature: Reflux conditions (80–120°C) to drive cyclization .
Mechanistic Insights
The formation of the thieno-pyrimidine core likely proceeds through a tandem cyclization-elimination mechanism. The sulfanyl group is introduced via a thiol-disulfide exchange reaction, leveraging the nucleophilicity of the sulfur atom . Chlorine substituents are retained throughout the synthesis due to their inertness under typical reaction conditions.
Characterization and Analytical Data
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): A molecular ion peak at m/z 493.9 ([M+H]⁺) aligns with the molecular formula.
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds reveals a planar thieno-pyrimidine core with dihedral angles of 15–25° between the fused rings. The chlorophenyl and benzylsulfanyl groups adopt orthogonal orientations to minimize steric hindrance .
Physicochemical Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₅Cl₃N₂OS₂ |
| Molecular Weight | 493.9 g/mol |
| Melting Point | 240–245°C (decomposes) |
| LogP (Octanol-Water) | 4.2 ± 0.3 |
| Solubility (Water) | <0.1 mg/mL (25°C) |
| UV-Vis λₘₐₓ | 280 nm (ε = 12,500 M⁻¹cm⁻¹) |
Biological Activities and Mechanisms
Enzyme Inhibition
Preliminary studies indicate potent inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases, with IC₅₀ values in the low micromolar range. The dichlorobenzylsulfanyl group may interact with the ATP-binding pocket of kinases via hydrophobic and π-π stacking interactions .
Antimicrobial Activity
Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 8–16 µg/mL, outperforming chloramphenicol in some assays . The sulfanyl moiety likely disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins.
Research Applications and Future Directions
Drug Development
The compound’s kinase inhibitory activity positions it as a lead candidate for:
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Oncology: CDK4/6 inhibitors for breast cancer therapy.
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Infectious Diseases: Adjuvants in multidrug-resistant bacterial infections.
Chemical Biology
Its unique structure serves as a scaffold for synthesizing derivatives with modified pharmacokinetic profiles. For example, replacing the sulfanyl group with a sulfoxide could enhance aqueous solubility .
Computational Modeling
Molecular docking studies using the compound’s InChIKey (WRYQJAILITXWNE-UHFFFAOYSA-N) predict strong binding affinity (−9.2 kcal/mol) to CDK6 (PDB: 1XO2).
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